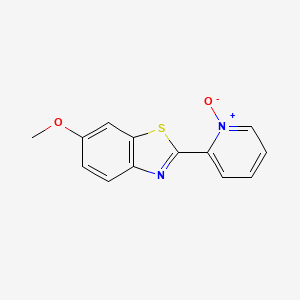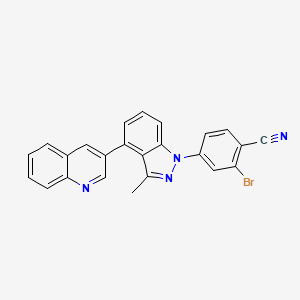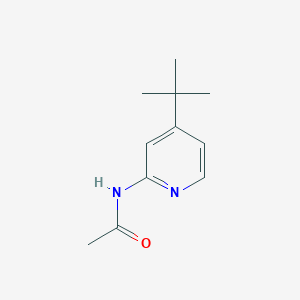
1-Methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for more complex heterocyclic systems
Preparation Methods
The synthesis of 1-Methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method includes the reaction of pyrazole with acetone to form 1-Methyl-1H-pyrazole, which is then reacted with a chloroalkyl carboxylic acid to yield the desired compound . Industrial production methods often employ similar synthetic routes but may utilize different catalysts and reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
1-Methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, forming esters or amides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
1-Methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which 1-Methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
3-Methyl-2-phenyl-4-pyrazolecarboxylic acid: Similar in structure but with different substituents, leading to variations in reactivity and applications.
4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide: Contains an amino group, which can significantly alter its chemical properties and biological activity.
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)10-4-6-11(7-5-10)13-8-12(14(17)18)15-16(13)3/h4-9H,1-3H3,(H,17,18) |
InChI Key |
USXLRZUALGBJAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=NN2C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13869080.png)

![1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid](/img/structure/B13869090.png)

![3-Iodo-7-methylpyrrolo[2,3-b]pyridine](/img/structure/B13869110.png)





